
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylurea” is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . Another related compound is “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, which is available from Fisher Scientific .
Molecular Structure Analysis
The molecular structure of related compounds such as “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” and “N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide” have been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” have been analyzed .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antiviral Activities
A study by Selvam et al. (2007) detailed the microwave-assisted synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones, including derivatives similar in structure to the compound of interest. These synthesized compounds exhibited antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome corona, highlighting their potential in antiviral research Selvam et al., 2007.
Anticancer Activity of Quinazolinone Derivatives
Nowak et al. (2015) explored the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, revealing that compound 20a exhibited significant anticancer activity. This underscores the compound's relevance in developing anticancer agents, particularly through palladium-catalyzed Buchwald–Hartwig coupling reactions Nowak et al., 2015.
C-H Amidation/Cyclization for Medicinally Important Compounds
Zhang et al. (2016) reported an Ir(III)-catalyzed direct C-H amidation/cyclization process, producing various functionalized quinazoline-2,4(1H,3H)-diones. These derivatives serve as key synthetic intermediates for biologically and medicinally important compounds, demonstrating the chemical versatility of the quinazolinone framework Zhang et al., 2016.
Antimalarial and Potential COVID-19 Applications
Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, suggesting their utility in COVID-19 drug research. Theoretical calculations and molecular docking studies supported the potential of these derivatives in treating malaria and possibly COVID-19, further expanding the scope of quinazolinone derivatives in pharmaceutical research Fahim and Ismael, 2021.
Novel PI3K Inhibitors and Anticancer Agents
Shao et al. (2014) discovered 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors, showcasing significant antiproliferative activities and potential as anticancer agents. The study provided insight into the SAR of these compounds, highlighting their therapeutic promise Shao et al., 2014.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-amino-4-pentanone with 2-chloro-3-formylquinazoline, followed by the addition of 1,3-benzodioxole-5-methanethiol and the subsequent reaction with a carboxylic acid derivative to form the final product.", "Starting Materials": [ "2-amino-4-pentanone", "2-chloro-3-formylquinazoline", "1,3-benzodioxole-5-methanethiol", "Carboxylic acid derivative" ], "Reaction": [ "Step 1: Reaction of 2-amino-4-pentanone with 2-chloro-3-formylquinazoline in the presence of a suitable solvent and base to form 4-oxo-3-pentyl-2-quinazolinylamine.", "Step 2: Addition of 1,3-benzodioxole-5-methanethiol to the reaction mixture obtained in step 1, followed by heating to form N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanyl-2-quinazolinylamine.", "Step 3: Reaction of the product obtained in step 2 with a carboxylic acid derivative in the presence of a suitable coupling agent and base to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
421590-57-0 |
Formule moléculaire |
C22H23N3O4S |
Poids moléculaire |
425.5 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c1-2-3-4-9-25-21(27)16-7-6-15(11-17(16)24-22(25)30)20(26)23-12-14-5-8-18-19(10-14)29-13-28-18/h5-8,10-11H,2-4,9,12-13H2,1H3,(H,23,26)(H,24,30) |
Clé InChI |
SOCIRVRWXHKJPG-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



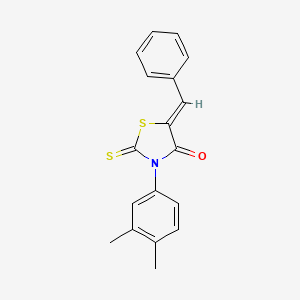

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)


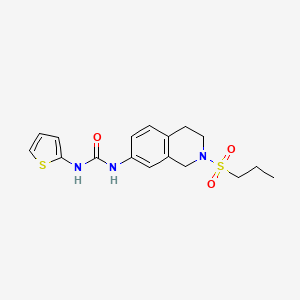
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2869608.png)

![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2869612.png)
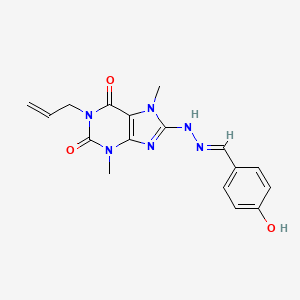
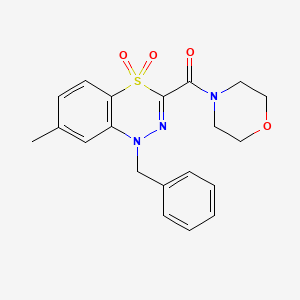
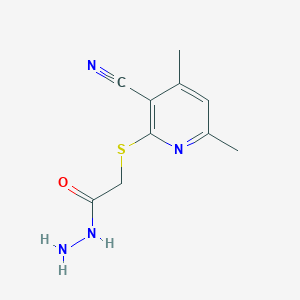
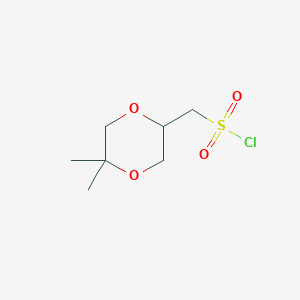
![1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2869620.png)